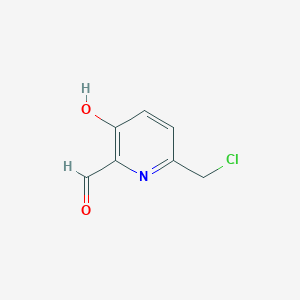
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxyl group, and a carbaldehyde group attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the chloromethylation of 3-hydroxypyridine-2-carbaldehyde using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can make the process more sustainable.
化学反应分析
Types of Reactions
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: 3-hydroxy-2-pyridinecarboxylic acid.
Reduction: 6-(Chloromethyl)-3-hydroxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
6-(Chloromethyl)-3-hydroxypyridine: Lacks the aldehyde group, which may affect its reactivity and applications.
3-Hydroxypyridine-2-carbaldehyde: Lacks the chloromethyl group, resulting in different chemical properties and reactivity.
6-(Chloromethyl)-2-pyridinecarboxaldehyde: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
6-(Chloromethyl)-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of all three functional groups (chloromethyl, hydroxyl, and aldehyde) on the pyridine ring
属性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
6-(chloromethyl)-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c8-3-5-1-2-7(11)6(4-10)9-5/h1-2,4,11H,3H2 |
InChI 键 |
WFSAMXSGHOIKSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1CCl)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


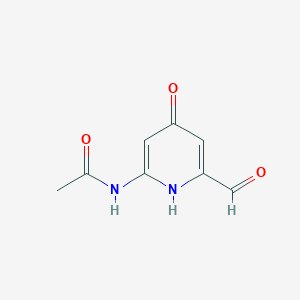
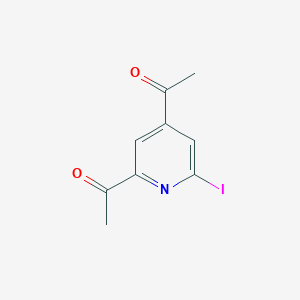

![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)

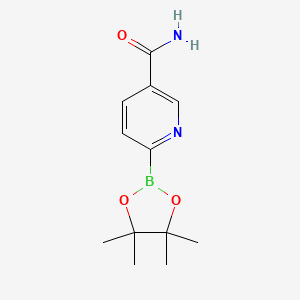
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)

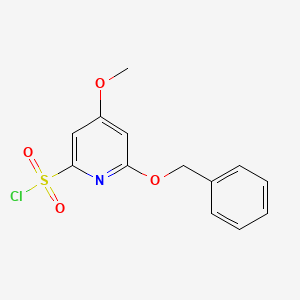
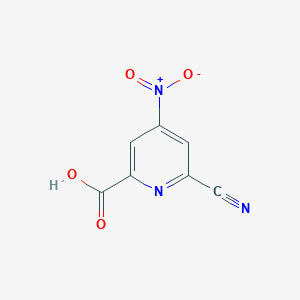

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
